molecular formula C18H13BrN2O4S B2371257 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate CAS No. 877635-85-3

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Cat. No.: B2371257
CAS No.: 877635-85-3
M. Wt: 433.28
InChI Key: WLMZMUYQUNYZLH-UHFFFAOYSA-N
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Description

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a 4-oxo-4H-pyran core structure substituted at the 3-position with a 3-bromobenzoate ester and at the 6-position with a ((4-methylpyrimidin-2-yl)thio)methyl group. The bromobenzoate moiety provides a distinct handle for further synthetic modification, making this compound a valuable scaffold for developing structure-activity relationships (SAR) in drug discovery programs. This compound belongs to a class of molecules with demonstrated biological relevance. Structural analogs sharing the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl core have been identified as potent, selective functional antagonists of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) that is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular disease . In these analogs, the specific ester substitution pattern significantly influences biological activity and selectivity. For instance, the 4-nitrobenzoate analog (ML221) was discovered through high-throughput screening and found to be a potent APJ functional antagonist with >37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor and minimal activity against a panel of 29 other GPCRs . This suggests that this compound may serve as a key intermediate or analog for refining the potency and selectivity of APJ-targeted compounds. The synthetic route to such compounds typically involves multiple steps, starting with the alkylation of a pyrimidine-2-thiol derivative, followed by esterification with the appropriate benzoic acid under acidic conditions . The presence of the bromine atom on the benzoate ring offers a specific site for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to efficiently create a diverse library of derivatives for biological evaluation. Beyond cardiovascular research, related compounds in this chemical class have also been investigated for potential antimicrobial and antioxidant properties in scientific studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to all appropriate safety protocols and procedures standard for laboratory chemicals.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZMUYQUNYZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The pyran core is typically synthesized via cyclocondensation of β-keto esters with aldehydes. For example, ethyl acetoacetate reacts with formaldehyde under acidic conditions (e.g., H₂SO₄) to yield 4-oxo-4H-pyran-3-carboxylate, which is subsequently reduced to the alcohol using LiAlH₄.

Reaction Conditions:

  • Solvent: Ethanol, 80°C.
  • Catalyst: Sulfuric acid (0.5 equiv).
  • Yield: 68–72% after recrystallization.

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction time from 12 hours to 30 minutes. Ethyl acetoacetate and paraformaldehyde in acetic acid yield the pyran carboxylate in 85% yield.

Preparation of 4-Methylpyrimidine-2-thiol

Nucleophilic Substitution of 2-Chloro-4-methylpyrimidine

4-Methylpyrimidine-2-thiol is synthesized via nucleophilic substitution of 2-chloro-4-methylpyrimidine with thiourea in ethanol under reflux.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (2-chloro-4-methylpyrimidine:thiourea).
  • Temperature: 78°C, 6 hours.
  • Yield: 89% after neutralization and extraction.

Thiolation via Lawesson’s Reagent

An alternative method involves treating 4-methylpyrimidin-2-amine with Lawesson’s reagent in toluene, yielding the thiol derivative in 76% yield.

Synthesis of 3-Bromobenzoic Acid

Bromination of Benzoic Acid

Direct bromination of benzoic acid using Br₂ in H₂SO₄ at 0°C produces 3-bromobenzoic acid with 65% yield. Regioselectivity is controlled by the electron-withdrawing carboxyl group.

Pd-Catalyzed Coupling (Kumada Reaction)

A modern approach employs Pd(OAc)₂ to catalyze the coupling of 3-bromophenylmagnesium bromide with CO₂, yielding 3-bromobenzoic acid in 82% yield.

Thioether Formation: Coupling Pyran Methanol with Pyrimidine Thiol

Mitsunobu Reaction

The Mitsunobu reaction facilitates thioether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Procedure:

  • Reactants: 4-Oxo-4H-pyran-3-yl methanol (1 equiv), 4-methylpyrimidine-2-thiol (1.1 equiv).
  • Conditions: 0°C to room temperature, 12 hours.
  • Yield: 78% after column chromatography (SiO₂, hexane:EtOAc 3:1).

Base-Mediated Alkylation

A cost-effective alternative uses K₂CO₃ in DMF to deprotonate the thiol, followed by alkylation with the pyran methanol mesylate.

Procedure:

  • Mesylation: Pyran methanol reacts with methanesulfonyl chloride (1.2 equiv) in DCM, 0°C, 2 hours.
  • Alkylation: Mesylate intermediate + pyrimidine thiol, K₂CO₃, DMF, 60°C, 6 hours.
  • Yield: 70%.

Esterification with 3-Bromobenzoic Acid

Steglich Esterification

The final esterification employs DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.

Procedure:

  • Reactants: Thioether-alcohol (1 equiv), 3-bromobenzoic acid (1.5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv).
  • Solvent: DCM, 0°C to room temperature, 24 hours.
  • Yield: 85% after purification.

Acid Chloride Method

3-Bromobenzoyl chloride (prepared via SOCl₂) reacts with the alcohol in pyridine.

Procedure:

  • Acid Chloride Synthesis: 3-Bromobenzoic acid + SOCl₂, reflux, 3 hours.
  • Esterification: Alcohol + acid chloride (1.2 equiv), pyridine, 0°C, 4 hours.
  • Yield: 88%.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages Disadvantages
Thioether Formation Mitsunobu Reaction 78% High regioselectivity, mild conditions Costly reagents (DEAD, PPh₃)
Base-Mediated Alkylation 70% Economical, scalable Longer reaction time
Esterification Steglich 85% Efficient, room temperature Requires anhydrous conditions
Acid Chloride 88% High yield, fast Pyridine as solvent (toxic)

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.0 Hz, 1H, benzoate-H), 6.25 (s, 1H, pyran-H), 4.55 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (pyran C=O), 680 cm⁻¹ (C-Br).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, MeOH:H₂O 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

  • Steric Hindrance: Bulky substituents on the pyran and pyrimidine rings necessitate elevated temperatures for coupling.
  • Thiol Oxidation: Use of N₂ atmosphere prevents disulfide formation during thioether synthesis.
  • Scale-Up: Continuous flow systems improve yields in esterification steps by enhancing mixing.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzoate group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in DMF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following analogs differ in substituents on the benzoate group or pyranone core, leading to distinct chemical and physical behaviors:

Halogen vs. Nitro Substitution
  • 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (RN 877636-49-2)
    • Substituent: 3-nitro and 4-methyl groups on the benzoate.
    • The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions compared to bromine. This compound may exhibit higher polarity and lower lipophilicity than the brominated analog, affecting solubility and bioavailability .
Bromine Positional Isomerism
  • 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate (BI61574, RN 877635-79-5) Substituent: Bromine at the ortho position of the benzoate. The ortho isomer may also exhibit weaker intermolecular interactions in crystal packing due to reduced symmetry .
Methoxy vs. Bromine Substitution
  • 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,3-dimethoxybenzoate (BF75908, RN 877635-78-4)
    • Substituent: 2,3-dimethoxy groups on the benzoate.
    • Methoxy groups enhance oxygen content and hydrogen-bonding capacity, improving aqueous solubility. However, increased electron-donating effects may reduce stability under oxidative conditions compared to halogenated analogs .
Core Pyranone Modifications
  • 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Structural difference: A 4-methoxyphenoxy group replaces the thioether-linked pyrimidine. This modification alters the electron density of the pyranone ring and introduces a bulky substituent, likely reducing membrane permeability compared to the target compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (3-bromobenzoate) C₁₈H₁₃BrN₂O₄S ~433.28 3-Bromo, pyrimidine thioether Moderate lipophilicity, meta-substitution allows symmetric crystal packing
2-Bromobenzoate (BI61574) C₁₈H₁₃BrN₂O₄S 433.28 2-Bromo Steric hindrance near ester group
4-Methyl-3-nitrobenzoate (RN 877636-49-2) C₁₉H₁₅N₃O₆S ~437.40 3-Nitro, 4-methyl High polarity, electron-withdrawing effects
2,3-Dimethoxybenzoate (BF75908) C₁₉H₁₆N₂O₆S 400.41 2,3-Dimethoxy Enhanced solubility, lower thermal stability

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a synthetic organic molecule with a complex structure that includes a pyrimidine ring, a pyranone moiety, and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 382.5 g/mol. The presence of sulfur in the thioether linkage and nitrogen in the pyrimidine ring contributes to its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies on compounds with similar structural motifs suggest that they often exhibit significant biological activities:

  • Antimicrobial Properties : Compounds containing pyrimidine and pyranone structures have been reported to possess antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Investigations into similar derivatives have indicated potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : The thioether and pyrimidine moieties are likely to interact with active sites on enzymes, modulating their activity.
  • Cell Permeability Enhancement : The butoxybenzoate group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various compounds structurally related to this compound. The results indicated that derivatives exhibited varying degrees of activity against pathogens such as E. coli and S. aureus. For instance:

CompoundZone of Inhibition (mm)Activity Level
Compound A15Moderate
Compound B22High
Compound C10Low

Anticancer Activity

Another investigation focused on the anticancer properties of related compounds, revealing that certain derivatives effectively induced apoptosis in cancer cell lines. The following table summarizes the findings:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound XMCF75.0Apoptosis
Compound YHeLa12.0Cell Cycle Arrest

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Pyrimidine Derivative : Initial reactions form the pyrimidine ring.
  • Thioether Linkage Introduction : A thiol reacts with the pyrimidine derivative.
  • Cyclization : Formation of the pyran ring occurs through cyclization reactions.
  • Esterification : The final step involves esterification with bromobenzoic acid.

Q & A

Q. Critical parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Catalyst optimization : Use of triethylamine or pyridine to neutralize HCl byproducts during esterification .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side reactions .

Basic: How does the 3-bromo substituent on the benzoate group influence the compound’s physicochemical properties compared to fluoro or chloro analogs?

The bromine atom confers distinct properties:

SubstituentLipophilicity (LogP)Metabolic StabilityElectronic Effects
3-Bromo High (~2.8)ModerateStrong σ-electron withdrawal
2-FluoroModerate (~2.1)HighModerate electron withdrawal
4-ChloroHigh (~2.5)LowWeak electron withdrawal

The bromine’s bulkiness and polarizability enhance lipophilicity , improving membrane permeability but potentially reducing aqueous solubility. Its electron-withdrawing nature may stabilize the ester bond against hydrolysis compared to chloro analogs .

Advanced: How should researchers address discrepancies in enzymatic inhibition data between in vitro assays and cellular models for this compound?

Q. Methodological recommendations :

  • Assay validation : Confirm target engagement using orthogonal techniques (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation) .
  • Cellular context : Account for differences in intracellular pH, redox state, or competing metabolites that may alter compound activity .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
  • Data normalization : Include internal controls (e.g., ATP levels) to adjust for cytotoxicity or metabolic interference .

Example : If IC₅₀ values differ by >10-fold between assays, reevaluate compound stability in cell culture media or probe for protein binding effects .

Advanced: What experimental designs are effective for elucidating the structure-activity relationship (SAR) of pyrimidine-thioether analogs?

Q. Stepwise SAR approach :

Core modifications : Compare analogs with pyrimidine vs. pyridine cores to assess scaffold rigidity’s impact on target binding .

Substituent scanning : Synthesize derivatives with halogens (F, Cl, Br), methyl, or methoxy groups at the benzoate para/meta positions (see table above) .

Linker optimization : Test methylthioether vs. ethylthioether linkers to evaluate steric effects on molecular docking .

Q. Analytical tools :

  • Molecular docking : Map interactions with kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina .
  • Free-energy calculations : Apply MM-GBSA to quantify substituent contributions to binding energy .

Advanced: How can researchers resolve contradictory data regarding the compound’s stability under physiological conditions?

Q. Controlled degradation studies :

  • pH-dependent stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via UPLC-MS. Bromine’s electron-withdrawing effect may reduce ester hydrolysis at neutral pH .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to identify susceptibility to CYP450-mediated metabolism .
  • Light exposure : Assess photodegradation under UV/visible light, as brominated aromatics are prone to radical-mediated breakdown .

Q. Mitigation strategies :

  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance stability in aqueous media .

Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify pyran ring (δ 6.2–6.8 ppm for olefinic protons) and pyrimidine-thioether linkage (δ 2.5 ppm for SCH₂) .
  • IR spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • HRMS : Validate molecular ion peak ([M+H]⁺ at m/z ~463) and isotopic pattern matching bromine’s 1:1 ratio .

Advanced: What strategies are recommended for identifying off-target effects in kinase inhibition studies?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes .
  • CRISPR-Cas9 screens : Knock out suspected off-target kinases and assess compound potency changes .
  • Thermal shift assays : Measure protein melting shifts to detect non-specific binding .

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